molecular formula C12H9FO2S B15338156 1-Fluoro-2-(phenylsulfonyl)benzene

1-Fluoro-2-(phenylsulfonyl)benzene

Cat. No.: B15338156
M. Wt: 236.26 g/mol
InChI Key: LWTFRHIVHIHVCK-UHFFFAOYSA-N
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Description

1-Fluoro-2-(phenylsulfonyl)benzene is an aromatic compound featuring a benzene ring substituted with a fluorine atom at position 1 and a phenylsulfonyl group (–SO₂Ph) at position 2. The phenylsulfonyl moiety is a strong electron-withdrawing group, rendering the compound electron-deficient and influencing its reactivity in organic synthesis. This compound is utilized in cross-coupling reactions, photoredox catalysis, and as a precursor in pharmaceutical intermediates .

Properties

Molecular Formula

C12H9FO2S

Molecular Weight

236.26 g/mol

IUPAC Name

1-(benzenesulfonyl)-2-fluorobenzene

InChI

InChI=1S/C12H9FO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h1-9H

InChI Key

LWTFRHIVHIHVCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Sulfonyl Group Variations

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Applications References
1-Fluoro-2-(phenylsulfonyl)benzene C₁₂H₉FO₂S 236.26 –SO₂Ph High electron deficiency; used in vinylation reactions .
1-Fluoro-2-(methylsulfonyl)benzene C₇H₇FO₂S 174.19 –SO₂Me Lower steric hindrance; used in medicinal chemistry for its solubility. Hazards: H315, H319, H335 .
1-Fluoro-2-(trifluoromethylsulfonyl)benzene C₇H₄F₄O₂S 228.16 –SO₂CF₃ Enhanced electron-withdrawing effect; applications in materials science. Higher thermal stability compared to phenylsulfonyl analogs .

Key Insights :

  • Electronic Effects : Trifluoromethylsulfonyl (–SO₂CF₃) groups increase electron withdrawal compared to phenylsulfonyl (–SO₂Ph), altering reactivity in electrophilic substitutions .
  • Steric Effects : Methylsulfonyl (–SO₂Me) reduces steric bulk, improving solubility but limiting use in sterically demanding reactions .

Functional Group Variations

Compound Name Molecular Formula Molecular Weight Functional Group Key Properties/Applications References
(E)-1-Fluoro-2-(2-(phenylsulfonyl)vinyl)benzene C₁₄H₁₁FO₂S 254.30 –CH=CH–SO₂Ph Photoredox-mediated synthesis; used in α-vinylation of amino acids. Exhibits >98:2 E:Z selectivity .
1-Fluoro-2-(2-nitropropenyl)benzene C₉H₈FNO₂ 181.16 –CH₂–C(NO₂)=CH₂ Nitroalkene functionality; intermediate in nitro-Mannich reactions. Melting point: 43–44°C .
2-Fluoro-β-nitrostyrene C₈H₆FNO₂ 167.14 –CH=CH–NO₂ Electrophilic nitrovinyl group; used in conjugate additions. Synthon for fluorinated pharmaceuticals .

Key Insights :

  • Reactivity : Vinylsulfonyl derivatives (e.g., (E)-1-Fluoro-2-(2-(phenylsulfonyl)vinyl)benzene) enable stereoselective couplings under photoredox conditions .
  • Nitro Groups : Nitropropenyl and nitrovinyl substituents enhance electrophilicity, favoring nucleophilic attacks in synthetic pathways .

Substituent Position and Additional Groups

Compound Name Molecular Formula Molecular Weight Substituent Pattern Key Properties/Applications References
1-Fluoro-4-(phenylethynyl)benzene C₁₄H₉F 196.22 –C≡CPh at position 4 Ethynyl group enables alkyne trimerization. Used in catalysis studies with iron .
1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene C₈H₆F₄O₂S 258.19 –SO₂Me at position 2, –CF₃ at position 4 Dual electron-withdrawing groups; potential in agrochemicals. Higher lipophilicity compared to monosubstituted analogs .
CAY10512 (NF-κB inhibitor) C₁₅H₁₃FO 228.26 –CH=CH–(4-OMePh) at position 2 Biological activity: Inhibits NF-κB. Melting point: 100–101°C; used in anti-inflammatory research .

Key Insights :

  • Positional Effects : Para-substituted ethynyl groups (e.g., 1-Fluoro-4-(phenylethynyl)benzene) exhibit distinct reactivity compared to ortho-substituted analogs, favoring cyclotrimerization over cross-coupling .
  • Dual Substitution : Compounds with multiple electron-withdrawing groups (e.g., –SO₂Me and –CF₃) show enhanced stability and specialized applications in agrochemistry .

Q & A

Basic: What are the standard synthetic routes for 1-fluoro-2-(phenylsulfonyl)benzene, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via sulfonation or nucleophilic aromatic substitution. Key methods include:

  • Sulfonation of fluorobenzene derivatives : Using phenylsulfonyl chloride under Friedel-Crafts conditions with AlCl₃ as a catalyst. Optimal conditions involve anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions .
  • Cross-coupling reactions : Palladium-catalyzed coupling of fluorophenylboronic acids with sulfonyl halides. Ligands like Pd(PPh₃)₄ and bases such as K₂CO₃ improve yields (typically 60–80%) .
    Optimization strategies :
    • Use inert atmospheres (N₂/Ar) to prevent oxidation.
    • Monitor reaction progress via TLC or HPLC to adjust reaction times.
    • Purify via column chromatography (silica gel, hexane/EtOAc eluent) .

Advanced: How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Answer:
The electron-withdrawing sulfonyl and fluoro groups direct electrophiles to meta positions, but competing para substitution may occur. To enhance regioselectivity:

  • Lewis acid modulation : Use BF₃·Et₂O to stabilize transition states favoring meta attack .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve electrophile activation and selectivity.
  • Computational guidance : DFT calculations predict charge distribution (e.g., Mulliken charges) to identify reactive sites .
    Validation : Characterize products via ¹H/¹³C NMR (e.g., meta-substituted derivatives show distinct coupling patterns in aromatic regions) .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

Answer:

  • ¹H/¹³C NMR : Aromatic protons appear as complex splitting patterns (e.g., doublets of doublets for ortho-fluoro protons at δ 7.2–7.8 ppm). Sulfonyl groups deshield adjacent carbons (δ 125–135 ppm in ¹³C NMR) .
  • Mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H⁺] at m/z 250.03 for C₁₂H₈FO₂S) .
  • IR spectroscopy : S=O stretches at 1150–1300 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced: How can enantioselective synthesis of chiral sulfonyl-containing derivatives be achieved?

Answer:

  • Enzymatic resolution : Use lipases or esterases (e.g., Candida antarctica Lipase B) to hydrolyze racemic mixtures, achieving >99% ee for (R)- or (S)-isomers .
  • Chiral auxiliaries : Employ Evans oxazolidinones to induce asymmetry during sulfonylation.
  • Asymmetric catalysis : Ru or Rh complexes with chiral phosphine ligands (e.g., BINAP) enable hydrogenation of prochiral intermediates .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced: How do electronic effects of the sulfonyl and fluoro groups influence reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing effects : The -SO₂Ph and -F groups deactivate the aromatic ring, slowing oxidative addition in Pd-catalyzed reactions.
  • Substrate activation : Use electron-rich ligands (e.g., SPhos) or microwave-assisted heating (100–120°C) to accelerate coupling .
  • DFT studies : Show reduced electron density at the ortho position, favoring transmetalation with arylboronic acids .

Basic: How can conflicting NMR data between synthesized batches be resolved?

Answer:

  • Reproducibility checks : Ensure consistent drying of solvents and reagents (e.g., molecular sieves for THF).
  • Advanced NMR techniques : Use DEPTQ or HSQC to assign ambiguous signals .
  • Impurity profiling : Compare with literature spectra (e.g., PubChem) to identify byproducts like sulfonic acids .

Advanced: What strategies mitigate decomposition during storage of sulfonyl-containing compounds?

Answer:

  • Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated degradation.
  • Lyophilization : Freeze-dry under vacuum to remove moisture, which hydrolyzes sulfonyl groups .
  • Dark storage : Protect from UV light to prevent photooxidation .

Basic: What are the applications of this compound in medicinal chemistry?

Answer:

  • Pharmacophore development : The sulfonyl group enhances binding to serine proteases (e.g., thrombin inhibitors).
  • Pro-drug synthesis : Serve as a leaving group in alkylation reactions (e.g., antitumor agents) .

Advanced: How can computational methods predict the reactivity of sulfonyl-fluorinated aromatics in novel reactions?

Answer:

  • Molecular modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Reaction pathway simulation : Use Gaussian or ORCA software to map energy profiles for SNAr or radical pathways .
  • Machine learning : Train models on existing reaction databases to predict optimal conditions .

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